Enzyme Inhibitory Potency: Fibrostatin A ID50 of 23 μM Against Chick Embryo Prolyl Hydroxylase in Head-to-Head Comparison
In a direct head-to-head comparison of all six fibrostatin family members (A, B, C, D, E, and F) isolated from the same fermentation batch of Streptomyces catenulae subsp. griseospora No. 23924, Fibrostatin A exhibited an ID50 value of 23 μM against purified prolyl hydroxylase derived from chick embryos [1]. Fibrostatin A demonstrates approximately 1.7-fold greater potency than Fibrostatin B (ID50 = 39 μM), 1.3-fold greater potency than Fibrostatin C (ID50 = 29 μM), and 7.8-fold greater potency than the least active analog Fibrostatin D (ID50 = 180 μM) [1]. Notably, Fibrostatin E (ID50 = 10 μM) and Fibrostatin F (ID50 = 14 μM) exhibit modestly higher potency than Fibrostatin A within this same assay system [1].
| Evidence Dimension | Prolyl hydroxylase inhibitory activity (ID50) |
|---|---|
| Target Compound Data | ID50 = 23 μM |
| Comparator Or Baseline | Fibrostatin B: ID50 = 39 μM; Fibrostatin C: ID50 = 29 μM; Fibrostatin D: ID50 = 180 μM; Fibrostatin E: ID50 = 10 μM; Fibrostatin F: ID50 = 14 μM |
| Quantified Difference | Fibrostatin A is 1.7-fold more potent than B; 1.3-fold more potent than C; 7.8-fold more potent than D; 2.3-fold less potent than E; 1.6-fold less potent than F |
| Conditions | Purified prolyl hydroxylase from chick embryos; in vitro enzymatic assay |
Why This Matters
Procurement decisions must account for the 1.3- to 7.8-fold potency variation among structurally related fibrostatins in the same assay system, as this directly impacts required working concentrations and experimental design.
- [1] Ishimaru T, Kanamaru T, Ohta K, Okazaki H. Fibrostatins, new inhibitors of prolyl hydroxylase. I. Taxonomy, isolation and characterization. J Antibiot (Tokyo). 1987;40(9):1231-1238. doi:10.7164/antibiotics.40.1231. PMID: 2824419. View Source
